molecular formula C12H13N3O2 B2509098 7-(吗啉-4-基)喹唑啉-4(3H)-酮 CAS No. 1265848-98-3

7-(吗啉-4-基)喹唑啉-4(3H)-酮

货号: B2509098
CAS 编号: 1265848-98-3
分子量: 231.255
InChI 键: NBTYLMFLZWTFJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Morpholin-4-yl)quinazolin-4(3H)-one is a member of the quinazoline family, characterized by a quinazoline core structure substituted with a morpholine ring at the 7th position

科学研究应用

7-(Morpholin-4-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, affecting various biological pathways.

    Medicine: Investigated for its anticancer properties, particularly in targeting epidermal growth factor receptors.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often require a solvent such as dimethylformamide and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-(Morpholin-4-yl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

化学反应分析

Types of Reactions

7-(Morpholin-4-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the morpholine ring.

作用机制

The mechanism of action of 7-(Morpholin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies.

相似化合物的比较

Similar Compounds

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor inhibitor.

    Erlotinib: Another quinazoline-based kinase inhibitor with similar applications in cancer treatment.

    Afatinib: A quinazoline compound that irreversibly inhibits epidermal growth factor receptors.

Uniqueness

7-(Morpholin-4-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable scaffold for drug development.

生物活性

7-(Morpholin-4-yl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Quinazolines, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one, have shown significant anticancer activity through various mechanisms. The compound acts primarily as an inhibitor of specific protein kinases involved in cancer cell proliferation.

  • Inhibition of Tyrosine Kinases :
    • 7-(Morpholin-4-yl)quinazolin-4(3H)-one inhibits several tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis. Studies indicate that derivatives with morpholine substitutions enhance binding affinity and selectivity towards these receptors .
  • Cell Cycle Arrest :
    • The compound has been shown to induce apoptosis in cancer cells by modulating cell cycle progression. For instance, it has been reported to cause G1 phase arrest in breast cancer cells, effectively halting proliferation .
  • Cytotoxicity Profiles :
    • In vitro assays have demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these effects vary from 10 µM to 12 µM depending on the cell line .

Research Findings

A series of studies have explored the structure-activity relationship (SAR) of quinazoline derivatives, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one. The following table summarizes key findings regarding its biological activity:

Study Cell Line IC50 (µM) Mechanism
MCF-710EGFR inhibition
PC310Apoptosis induction
HT-2912Cell cycle arrest
A549Not specifiedDual-target inhibition (BRD4/PARP1)

Study on Lung Cancer

A recent study synthesized a series of quinazoline-morpholine hybrids, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one, and evaluated their efficacy against lung cancer cell lines (A549). The results indicated that these compounds exhibited significant cytotoxicity and were effective in inhibiting lung cancer cell proliferation through targeted molecular interactions .

Antipsychotic Activity

In addition to anticancer properties, derivatives of quinazoline have been studied for their potential antipsychotic effects. For example, compounds structurally related to 7-(Morpholin-4-yl)quinazolin-4(3H)-one were evaluated for their ability to modulate mGlu7 receptors, showing promise in treating schizophrenia-related symptoms .

属性

IUPAC Name

7-morpholin-4-yl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTYLMFLZWTFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

20.0 g (0.122 mol) of 7-fluoro-3H-quinazolin-4-one were suspended in 80 ml of morpholine and stirred at an internal temperature of 90° C. for 16 h. Conventional work-up gave 14.1 g (Y=50%) of 7-morpholin-4-yl-3H-quinazolin-4-one (as described in Example 2.2, reaction step 1a).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

178 g (0.15 mol) of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline were dissolved in 250 ml of hydrogen chloride/dioxane (4 N) at room temperature and stirred for 3 h. Conventional work-up gave 45.0 g of 7-morpholin-4-yl-3H-quinazolin-4-one as solid.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.22 g (0.019 mol) of 2-amino-4-morpholin-4-ylbenzoic acid and 4.0 g (0.038 mol) of formamidine acetate were suspended in 40 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 2.2 g (Y=50%) of 7-morpholin-4-yl-3H-quinazolin-4-one.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。